molecular formula C15H17ClN2 B1415050 N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine CAS No. 893750-79-3

N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine

Cat. No.: B1415050
CAS No.: 893750-79-3
M. Wt: 260.76 g/mol
InChI Key: JFILDNHUTPQFRL-UHFFFAOYSA-N
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Description

N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine is an organic compound with a complex structure that includes benzene rings, chlorine, and amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Comparison with Similar Compounds

    1,4-dimethylbenzene: Shares a similar benzene ring structure but lacks the chlorine and amine groups.

    N-ethylbenzene-1,4-diamine: Similar in structure but without the benzyl and chloro substituents.

    2-chloro-N-ethylbenzene-1,4-diamine: Similar but with different positioning of the substituents.

Uniqueness: N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine is unique due to its specific combination of benzyl, chloro, and ethyl groups attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(17)10-14(15)16/h3-10H,2,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFILDNHUTPQFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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